molecular formula C7H7BrN2S B3001500 5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole CAS No. 2551117-59-8

5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole

Cat. No.: B3001500
CAS No.: 2551117-59-8
M. Wt: 231.11
InChI Key: OCFQLWPRRIBZCT-UHFFFAOYSA-N
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Description

Safety and Hazards

The safety information for 5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole typically involves the bromination of 2,6-dimethylimidazo[2,1-b][1,3]thiazole. One common method includes the treatment of the precursor compound with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and biological activity. Its fused ring structure also contributes to its stability and potential for diverse applications .

Properties

IUPAC Name

5-bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2S/c1-4-3-10-6(8)5(2)9-7(10)11-4/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFQLWPRRIBZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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